Benzyl-PEG3-CH2CO2tBu
CAS No.: 1643957-26-9
Cat. No.: VC0520969
Molecular Formula: C17H26O5
Molecular Weight: 310.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1643957-26-9 |
---|---|
Molecular Formula | C17H26O5 |
Molecular Weight | 310.39 |
IUPAC Name | tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate |
Standard InChI | InChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Standard InChI Key | IGVRCUZLYJDPKK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)COCCOCCOCC1=CC=CC=C1 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Benzyl-PEG3-CH2CO2tBu is a PEG linker containing both benzyl and tert-butyl protecting groups, each offering specific functional advantages. The compound has several identifiable characteristics that define its utility in chemical research applications.
Basic Identifiers and Nomenclature
Benzyl-PEG3-CH2CO2tBu is formally known as tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate according to IUPAC nomenclature. The compound possesses the following key identifiers:
Property | Value |
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CAS Number | 1643957-26-9 |
Molecular Formula | C17H26O5 |
Molecular Weight | 310.39377 Da |
Alternative Names | Benzyl-PEG2-CH2-Boc, BnO-PEG4-Boc |
The compound structure features a benzyl group attached to a PEG chain with three ethylene glycol units, terminating with a tert-butyl protected carboxylic acid group .
Structural Features and Functional Groups
The structure of Benzyl-PEG3-CH2CO2tBu contains several important functional elements:
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A benzyl (phenylmethoxy) group at one terminus
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Three ethylene glycol units forming the PEG backbone
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A tert-butyl protected carboxylic acid group at the other terminus
These structural components provide the molecule with its characteristic reactivity profile and solubility properties. The PEG backbone imparts hydrophilicity, while the protecting groups allow for selective chemical modifications .
Physical and Chemical Properties
Understanding the physical and chemical properties of Benzyl-PEG3-CH2CO2tBu is essential for its effective application in research contexts.
Physical Properties
The physical characteristics of Benzyl-PEG3-CH2CO2tBu affect its handling, storage, and application in various research protocols:
Property | Description |
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Physical State | Not specifically indicated in available data |
Solubility | Enhanced water solubility due to hydrophilic PEG linker |
Stability | Stable under recommended storage conditions |
Appearance | Not explicitly described in available sources |
The hydrophilic nature of the PEG linker significantly increases the water solubility of the compound, making it particularly useful in aqueous reaction media .
Chemical Reactivity
The chemical reactivity of Benzyl-PEG3-CH2CO2tBu is primarily determined by its protecting groups and functional moieties:
These properties make the compound valuable in synthetic applications requiring orthogonal protection and deprotection strategies .
Parameter | Specification |
---|---|
Purity | ≥95% |
Grade | Research grade (GMP-grade available upon request) |
Storage Recommendation | -20°C |
Shipping Conditions | Room temperature |
These specifications ensure the compound's integrity for research applications, though higher purity grades may be required for specialized applications .
Applications in Research
Benzyl-PEG3-CH2CO2tBu serves multiple functions in different research contexts, with applications stemming from its unique structural features.
Use as a PEG Linker
The primary application of Benzyl-PEG3-CH2CO2tBu is as a PEG linker in various chemical and biochemical applications:
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The compound can serve as a spacer in complex molecule synthesis, providing distance and flexibility between functional components.
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The hydrophilic PEG units enhance water solubility of otherwise hydrophobic molecules, improving their behavior in biological systems .
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The protected carboxylic acid allows for controlled conjugation to amino-containing biomolecules after selective deprotection.
Hazard Category | Classification |
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Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
These classifications indicate that the compound may cause skin and eye irritation and may irritate the respiratory system .
Protective Measures and Emergency Procedures
When handling Benzyl-PEG3-CH2CO2tBu, the following safety measures are recommended:
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Use appropriate personal protective equipment, including gloves, eye protection, and lab coats.
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Work in well-ventilated areas to minimize inhalation exposure.
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In case of skin contact, immediately wash with plenty of soap and water.
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In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .
Comparison with Related PEG Derivatives
Benzyl-PEG3-CH2CO2tBu belongs to a family of PEG derivatives that vary in chain length, terminal functional groups, and protecting group strategies.
Structural Comparisons
The following table compares Benzyl-PEG3-CH2CO2tBu with related compounds mentioned in the search results:
Compound | Key Differences |
---|---|
Benzyl-PEG2-CH2CO2tBu | Contains one fewer ethylene glycol unit (PEG2 vs. PEG3) |
Benzyl-PEG5-CH2CO2tBu | Contains two additional ethylene glycol units (PEG5 vs. PEG3) |
Propargyl-PEG4-methylamine | Contains terminal alkyne and amine groups instead of benzyl and tert-butyl ester groups |
Bromo-PEG2-phosphonic acid diethyl ester | Contains terminal bromine and phosphonate groups |
These structural variations result in different physicochemical properties and applications, allowing researchers to select the most appropriate PEG derivative for specific requirements .
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